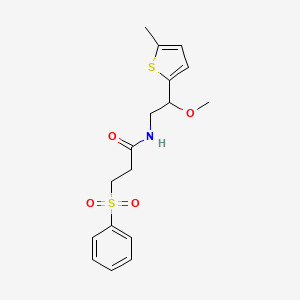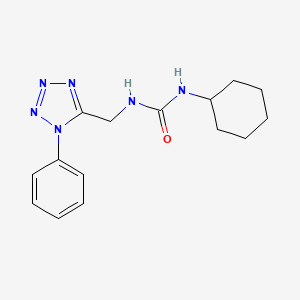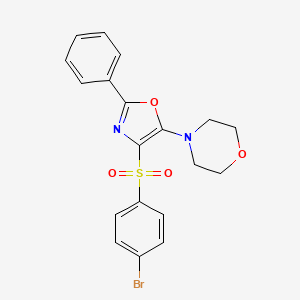
1-((1-Methylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Methylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as MTIU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of MTIU, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
1-((1-Methylpiperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is investigated primarily for its pharmacokinetic properties and metabolic pathways. For instance, Wan et al. (2019) detailed the metabolism of TPPU, a structurally similar soluble epoxide hydrolase (sEH) inhibitor, highlighting its potential in modulating inflammation and protecting against various diseases. The study identified four TPPU metabolites in rats and assessed species differences in metabolite formation, which is crucial for understanding drug safety and effectiveness. All identified metabolites were found to be less potent sEH inhibitors than TPPU, suggesting a comprehensive metabolic profile that supports the clinical development of sEH inhibitors (Wan et al., 2019).
Antiproliferative Activity
Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives to evaluate their antiproliferative activity against various human cancer cell lines. The study revealed that compounds with 4-hydroxymethylpiperidine moiety exhibited broad-spectrum antiproliferative activity, demonstrating significant efficacy and potency against renal cancer and melanoma cell lines. This research provides insight into the potential therapeutic applications of urea derivatives in cancer treatment (Al-Sanea et al., 2018).
Inhibitors of Soluble Epoxide Hydrolase
Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors explores their role in inhibiting human and murine soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Rose et al. (2010) synthesized several inhibitors showing substantial improvements in pharmacokinetic parameters and demonstrated their efficacy in reducing inflammatory pain in vivo, suggesting the therapeutic potential of such inhibitors in treating pain and inflammation (Rose et al., 2010).
Osmolyte Interactions
The interaction of urea with other compounds, such as methylamines, plays a significant role in stabilizing proteins under stress conditions. Lin and Timasheff (1994) investigated the thermodynamic compensation effects of urea and trimethylamine N-oxide (TMAO) on protein stability, revealing how marine organisms utilize a combination of urea and methylamines as osmolytes to maintain cellular function under water stress. This research highlights the importance of urea in biological systems beyond its use as a denaturant (Lin & Timasheff, 1994).
Eigenschaften
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-20-7-5-12(6-8-20)11-18-17(21)19-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCOMJZISRHIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)

![5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2410173.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)



![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)